molecular formula C18H11N3O2 B1663769 Luotonin F CAS No. 244616-85-1

Luotonin F

Cat. No. B1663769
CAS RN: 244616-85-1
M. Wt: 301.3 g/mol
InChI Key: HSEIGGKZBVNIDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Luotonin F is an alkaloid found in the aerial parts of Peganum nigellastrum Bunge . This plant has been long used in traditional Chinese medicine for the treatment of rheumatism, abscesses, and various other inflammatory conditions . This compound is a 4(3H)-quinazolinone alkaloid .


Synthesis Analysis

This compound and its analogues have been synthesized through rational logical design . Multifundamental reactions were assembled in one-pot, such as iodination, Kornblum oxidation, and annulations . This approach could efficiently synthesize this compound and various analogues .


Molecular Structure Analysis

The molecular formula of this compound is C18H11N3O2 . The structure of this compound includes a 4(3H)-quinazolinone skeleton .


Chemical Reactions Analysis

A series of 8,9-substituted Luotonin A analogs were designed, synthesized, and evaluated for antiproliferative activity against four cancer cell lines .


Physical And Chemical Properties Analysis

This compound is a crystalline solid . It has a molecular weight of 301.3 . It is soluble in DMSO and dimethyl formamide up to 2.5 mg/ml .

Scientific Research Applications

Cytotoxic Properties and Cancer Research

Luotonin F, a 4(3H)-quinazolinone alkaloid, is part of a group of alkaloids known as luotonins, which have shown promising cytotoxicities towards selected human cancer cell lines. These alkaloids, especially effective against leukemia P-388 cells, have spurred interest in their structural modifications to enhance biological properties. Luotonin A, in particular, has demonstrated activity from topoisomerase I-dependent DNA cleavage, which is crucial in cancer research (Liang, Cha, & Jahng, 2011).

Biogenetic Synthesis

This compound has been synthesized through a three-step biogenetic process starting from pegamine. This efficient synthesis approach, yielding a 38% overall yield, is significant in facilitating the study and potential application of this compound in various scientific domains (Mhaske & Argade, 2002).

DNA Topoisomerase I Inhibition

This compound, along with other luotonin compounds, has shown DNA topoisomerase II inhibition. Synthetic analogs of Luotonin A and F, namely 7-acetylaminoluotonin A and 3-[3H(quinazolino-4-one)]quinoline, have demonstrated cytotoxic activity and DNA topoisomerase II inhibition, suggesting potential applications in cancer therapy (Ma, Hano, Nomura, & Chen, 2004).

Potential for Drug-Drug Interaction Studies

Luotonin A, a related compound, selectively inhibited cytochrome P450 1A2-catalyzed phenacetin O-deethylation, highlighting the potential for drug-drug interaction studies involving this compound. This selectivity implies the possible use of Luotonin compounds in understanding and managing drug interactions (Jahng, Kwon, & Lee, 2012).

Mechanism of Action

Biochemical Pathways

The primary biochemical pathway affected by Luotonin F is the DNA replication and transcription process. By stabilizing the Topo I-DNA complex, this compound disrupts the normal function of Topo I, leading to DNA damage and the activation of cell death pathways .

Pharmacokinetics

Its solubility in dmso and dimethyl formamide suggests that it may have good bioavailability

Result of Action

The primary result of this compound’s action is cytotoxicity against cancer cells. It has shown promising cytotoxicity against leukemia P-388 cells, with an IC50 value of 2.3 μg/ml . This cytotoxic effect is likely due to the DNA damage caused by the stabilization of the Topo I-DNA complex .

Safety and Hazards

Luotonin F is not for human or veterinary use . It is toxic if swallowed .

Future Directions

Due to their biological and pharmaceutical activities, many synthetic methods have been developed for the synthesis of luotonins . An efficient one-pot synthetic protocol has been proposed for the synthesis of luotonin F from easily available starting materials . Through the rational logical design, multifundamental reactions were assembled in one-pot, such as iodination, Kornblum oxidation, and annulations . The developed approach could efficiently synthesize this compound and various analogues . This shows promise for future research and development in this area .

properties

IUPAC Name

2-(quinoline-3-carbonyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O2/c22-16(12-9-11-5-1-3-7-14(11)19-10-12)17-20-15-8-4-2-6-13(15)18(23)21-17/h1-10H,(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEIGGKZBVNIDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=NC4=CC=CC=C4C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347730
Record name Luotonin F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

244616-85-1
Record name Luotonin F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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